N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide is an organic compound with the molecular formula C15H15NO4S It is characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, which is further linked to a 3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of benzenesulfonyl chloride with 2-(3-methylphenoxy)acetamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as iron(III) chloride for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The 3-methylphenoxy group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-2-(4-methylphenoxy)acetamide
- N-(benzenesulfonyl)-2-(2-methylphenoxy)acetamide
- N-(benzenesulfonyl)-2-(3-chlorophenoxy)acetamide
Uniqueness
N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature can result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
17811-69-7 |
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Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H15NO4S/c1-12-6-5-7-13(10-12)20-11-15(17)16-21(18,19)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
SFZYHNAGMAZZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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